

Spectroscopic Data of Hirsutanonol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hirsutanonol	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Hirsutanonol**, a diarylheptanoid with known biological activities, including the inhibition of cyclooxygenase-2 (COX-2) expression.[1] This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside detailed experimental protocols relevant to its analysis.

Spectroscopic Data Summary

While specific, detailed spectral datasets for **Hirsutanonol** are not readily available in the public domain, this section summarizes the expected and reported spectroscopic characteristics based on its structure and data from related compounds. The structure of **Hirsutanonol**, (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one, informs the anticipated spectral features.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition of **Hirsutanonol**.



Property	Value	Source
Molecular Formula	C19H22O6	PubChem
Exact Mass	346.1416 g/mol	PubChem
Monoisotopic Mass	346.14163842 Da	PubChem[1]

Further fragmentation data from tandem MS (MS/MS) would be required to fully elucidate the structure and is a recommended area for further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of **Hirsutanonol**. Although a complete, assigned dataset was not found, the expected chemical shift regions are presented based on the functional groups present in the molecule.

Expected ¹H NMR Chemical Shifts (in CD₃OD)

Protons	Expected Chemical Shift (ppm)	Multiplicity
Aromatic-H	6.5 - 6.8	m
H-5 (CH-OH)	~4.0	m
H-2, H-4, H-6, H-7 (CH ₂)	2.5 - 2.8	m
H-1 (CH ₂)	1.6 - 1.8	m

Expected ¹³C NMR Chemical Shifts (in CD₃OD)



Carbon	Expected Chemical Shift (ppm)
C=O (Ketone)	> 200
Aromatic C-O	140 - 160
Aromatic C-H, C-C	110 - 135
C-5 (CH-OH)	65 - 75
Aliphatic CH ₂	20 - 50

Infrared (IR) Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups in **Hirsutanonol**. The expected absorption bands are listed below.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Phenolic, Alcoholic)	3600 - 3200	Strong, Broad
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic)	3000 - 2850	Medium
C=O (Ketone)	~1715	Strong
C=C (Aromatic)	1600 - 1450	Medium
C-O (Alcohol, Phenol)	1260 - 1000	Strong

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on standard practices for the analysis of natural products like diarylheptanoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **Hirsutanonol**.



Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is recommended for better resolution.

Sample Preparation:

- Weigh approximately 5-10 mg of purified Hirsutanonol.
- Dissolve the sample in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD), which
 is a common choice for polar compounds like Hirsutanonol.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

- ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.
- 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon correlations.

High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the accurate mass and elemental composition of **Hirsutanonol**.

Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.

Sample Preparation:



- Prepare a dilute solution of Hirsutanonol (typically 1-10 μg/mL) in a suitable solvent like methanol or acetonitrile.
- The solvent should be of high purity (LC-MS grade) to minimize background ions.

Data Acquisition:

- Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- Acquire the mass spectrum in either positive or negative ion mode. For a molecule with
 multiple hydroxyl groups like Hirsutanonol, negative ion mode ([M-H]⁻) is often effective.
- Set the mass analyzer to a high-resolution mode to obtain accurate mass measurements (typically with a mass accuracy of < 5 ppm).
- For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of Hirsutanonol and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **Hirsutanonol**.

Instrumentation: A standard FTIR spectrometer.

Sample Preparation:

- KBr Pellet Method:
 - Grind a small amount of dry Hirsutanonol (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR):



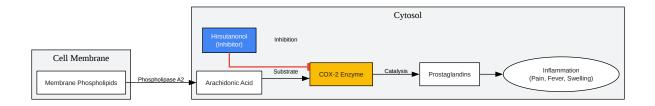
- Place a small amount of the solid **Hirsutanonol** sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
- Place the sample in the spectrometer and record the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.
- The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule.

Visualization of Mechanism of Action

Hirsutanonol has been reported to inhibit the expression of cyclooxygenase-2 (COX-2).[1] The following diagram illustrates the general mechanism of COX-2 inhibition, which is a key process in inflammation.



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Caption: General mechanism of COX-2 inhibition by **Hirsutanonol**.



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References

- 1. Hirsutanonol | C19H22O6 | CID 9928190 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of Hirsutanonol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155113#spectroscopic-data-of-hirsutanonol-nmr-ir-ms]

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